molecular formula C6H8N2 B116886 Ethylpyrazine CAS No. 13925-00-3

Ethylpyrazine

Numéro de catalogue: B116886
Numéro CAS: 13925-00-3
Poids moléculaire: 108.14 g/mol
Clé InChI: KVFIJIWMDBAGDP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

La 2-Éthylpyrazine est un composé organique de formule moléculaire C6H8N2. Elle appartient à la classe des pyrazines, qui sont des composés organiques aromatiques hétérocycliques contenant un cycle à six chaînons avec deux atomes d'azote en positions 1 et 4. La 2-Éthylpyrazine est connue pour son arôme distinctif de noisette, de moisi et de chocolat, ce qui en fait un agent aromatisant précieux dans l'industrie alimentaire .

Mécanisme D'action

Analyse Des Réactions Chimiques

Types de réactions : La 2-Éthylpyrazine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est particulièrement réactive en présence d'agents oxydants, ce qui conduit à la formation d'oxydes d'azote et d'autres sous-produits .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de la 2-Éthylpyrazine comprennent l'acide nitrique pour l'oxydation et l'hydrogène gazeux pour la réduction. Les réactions sont généralement effectuées sous des conditions contrôlées de température et de pression pour assurer les résultats souhaités.

Principaux produits formés : Les principaux produits formés à partir des réactions de la 2-Éthylpyrazine comprennent les oxydes d'azote, le monoxyde de carbone et le dioxyde de carbone . Ces produits sont souvent analysés à l'aide de techniques telles que la chromatographie gazeuse et la spectrométrie de masse pour déterminer leur composition et leur concentration.

4. Applications de la recherche scientifique

La 2-Éthylpyrazine a un large éventail d'applications dans la recherche scientifique. En chimie, elle est utilisée comme élément constitutif pour la synthèse de molécules plus complexes. En biologie, elle sert de composé modèle pour l'étude de la réaction de Maillard et de son rôle dans le développement de la saveur des aliments . En médecine, la 2-Éthylpyrazine est étudiée pour ses effets thérapeutiques potentiels, y compris sa capacité à induire la vasodilatation en activant la synthase d'oxyde nitrique endothéliale . Dans l'industrie, elle est utilisée comme agent aromatisant dans divers produits alimentaires en raison de son arôme distinctif .

5. Mécanisme d'action

Le mécanisme d'action de la 2-Éthylpyrazine implique l'activation de la synthase d'oxyde nitrique endothéliale, conduisant à la synthèse d'oxyde nitrique. L'oxyde nitrique induit ensuite la vasodilatation en augmentant les niveaux de monophosphate cyclique de guanosine dans les cellules musculaires lisses, entraînant une relaxation et une augmentation du flux sanguin . Ce mécanisme est particulièrement intéressant dans l'étude des maladies cardiovasculaires et des interventions thérapeutiques potentielles.

Composés similaires :

  • Pyrazine
  • 2-Méthylpyrazine
  • 2,5-Diméthylpyrazine
  • Tétraméthylpyrazine

Comparaison : La 2-Éthylpyrazine est unique parmi ses composés similaires en raison de sa substitution spécifique par un groupe éthyle, qui lui confère un arôme et un profil de saveur distinctifs. Alors que la pyrazine et ses dérivés se retrouvent couramment dans les produits cuits et rôtis, la 2-Éthylpyrazine est particulièrement reconnue pour son arôme de noisette et de chocolat . La tétraméthylpyrazine, quant à elle, est connue pour ses propriétés antioxydantes potentielles et son rôle dans le piégeage des anions superoxydes .

Comparaison Avec Des Composés Similaires

  • Pyrazine
  • 2-Methylpyrazine
  • 2,5-Dimthis compound
  • Tetramthis compound

Comparison: 2-Ethylpyrazine is unique among its similar compounds due to its specific ethyl group substitution, which imparts a distinctive aroma and flavor profile. While pyrazine and its derivatives are commonly found in roasted and baked goods, 2-Ethylpyrazine is particularly noted for its nutty and chocolate-like aroma . Tetramthis compound, on the other hand, is known for its potential antioxidant properties and its role in scavenging superoxide anions .

Activité Biologique

2-Ethylpyrazine is a volatile organic compound belonging to the pyrazine family, characterized by its distinctive odor and biological properties. This article delves into the biological activity of 2-ethylpyrazine, exploring its antimicrobial effects, potential applications in food safety, and its interaction with biological systems.

2-Ethylpyrazine (C6H8N2) is a colorless liquid with a strong, nutty odor. It is primarily used in the food industry as a flavoring agent due to its pleasant aroma. The compound is synthesized through various methods, including the reaction of ethylamine with diketene or through the thermal degradation of certain amino acids.

Antimicrobial Activity

1. Antibacterial Properties

Research indicates that 2-ethylpyrazine exhibits significant antibacterial activity against various pathogens. A study demonstrated that at concentrations of 0.3%, 0.6%, and 1.2%, 2-ethylpyrazine effectively reduced bacterial colonies of Escherichia coli over time, with higher concentrations leading to more substantial reductions in cell viability .

Concentration (%)Incubation Time (h)Bacterial Reduction (%)
0.3230
0.6450
1.2680

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

2. Antifungal Activity

In addition to its antibacterial properties, 2-ethylpyrazine has shown antifungal activity against various fungi. Studies have indicated that it inhibits the growth of fungi such as Candida albicans and Fusarium culmorum, making it a potential candidate for use in food preservation and safety .

Case Studies and Applications

Food Industry

2-Ethylpyrazine's antimicrobial properties have prompted research into its application as a natural preservative in food products. A study highlighted its effectiveness in reducing microbial load in chocolate, where it contributed to both flavor enhancement and extended shelf life .

Behavioral Responses in Insects

Interestingly, research on the olfactory responses of Drosophila larvae revealed that 2-ethylpyrazine elicits distinct behavioral reactions when compared to structurally similar compounds like 2-methylpyrazine. This difference suggests potential applications in pest control by disrupting the olfactory navigation of insects towards food sources or hosts .

Toxicological Considerations

While the beneficial effects of 2-ethylpyrazine are notable, its safety profile must also be considered. The Joint FAO/WHO Expert Committee on Food Additives evaluated the compound and established acceptable daily intake levels, ensuring that usage in food does not pose health risks .

Propriétés

IUPAC Name

2-ethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFIJIWMDBAGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065676
Record name Ethylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a musty, nutty, peanut butter odour
Record name 2-Ethylpyrazine
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Record name 2-Ethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

152.00 to 153.00 °C. @ 760.00 mm Hg
Record name 2-Ethylpyrazine
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Ethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.981-1.000
Record name 2-Ethylpyrazine
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Vapor Pressure

1.67 [mmHg]
Record name 2-Ethylpyrazine
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CAS No.

13925-00-3, 1392-50-3
Record name 2-Ethylpyrazine
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Record name 2-Ethyl pyrazine
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Record name Pyrazine, 2-ethyl-
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Record name Ethylpyrazine
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Record name Ethylpyrazine
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Record name 2-ETHYLPYRAZINE
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Record name 2-Ethylpyrazine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Ethylpyrazine has a molecular formula of C6H8N2 and a molecular weight of 108.14 g/mol.

A: Yes, gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and analyze this compound in various matrices, including food products, beverages, and tobacco smoke. [, , , , , ]

A: While specific data on this compound's stability under various conditions is limited in these papers, research indicates its presence in various food products after processing, including roasting and fermentation, suggesting a degree of stability under those conditions. [, , , ]

A: this compound is often described as having a roasted, nutty, or earthy aroma. It is found in various foods like roasted peanuts, coffee, and cooked meat. [, , , , , , , ]

A: Roasting often leads to an increase in this compound concentration, contributing to the characteristic roasted aroma of products like peanuts, sesame seeds, and coffee. [, , , ]

A: this compound is primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur during heating. [, , , ]

A: Yes, this compound has been identified in fermented products like soy sauce, indicating its potential formation through fermentation processes. [, ]

A: Research has shown that pyrazine and some of its derivatives, including this compound, can inhibit growth and angiogenesis in developing tissues at low concentrations in the chick chorioallantoic membrane model. []

A: While this compound is generally recognized as safe for use as a flavoring agent in food, research suggests a need for further toxicological studies, especially regarding its effects on developing tissues. [, ]

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